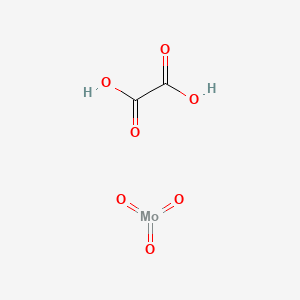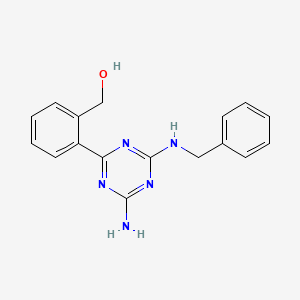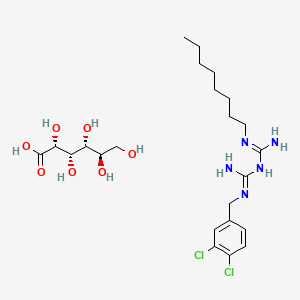
Oxalomolybdic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxalomolybdic acid is a bioactive chemical.
Applications De Recherche Scientifique
Historical Perspective and Oxalic Acid in Renal Findings
The history of oxalosis, a condition involving oxalic acid, dates back to its discovery from Oxalis Acetosella and its identification in renal stones. This discovery played a crucial role in developing chemical theories (Viggiano, Simonelli, Capasso, & Santo, 2018).
Oxalic Acid Biosynthesis in Fungi
A study on Fomitopsis palustris, a wood-rotting basidiomycete, revealed a correlation between glucose consumption and oxalate production. This indicates that glucose is primarily converted to oxalate, highlighting oxalic acid's importance in fungal metabolism (Munir, Yoon, Tokimatsu, Hattori, & Shimada, 2001).
Genetic Analysis of Oxalic Acid-Degrading Enzymes
Research on Oxalobacter formigenes has provided insights into the genetics behind oxalic acid catabolism. The study of the oxalyl-coenzyme A decarboxylase gene, oxc, aids in understanding how oxalic acid is metabolized in specific bacterial species (Lung, Baetz, & Peck, 1994).
Oxalosis and Bone Scintigraphy
In medical imaging, oxalosis has been studied in the context of bone scintigraphy, demonstrating extraosseous uptake in primary oxalosis, a genetic disorder of glyoxylate metabolism (Murthy, Rosen, Chau, Altman, & Israel, 1993).
Metabolic Engineering for Propionic Acid Production
Oxaloacetate plays a role in metabolic engineering, as seen in the pathway engineering of Propionibacterium jensenii for improved propionic acid production. Overexpression of genes related to oxaloacetate synthesis was crucial in this process (Liu, Guan, Zhu, Li, Shin, Du, & Chen, 2016).
Sialic Acid Biology and Chemistry
In the field of glycobiology, studies have explored the roles of sialic acids, including their derivatives like oxaloacetate, in various biological and pathological processes (Chen & Varki, 2010).
Oxalate in Microbial Metal Recovery
A study on Aspergillus niger showed how oxalic acid plays a role in metal recovery processes, such as nickel recovery from chromite overburden, demonstrating its importance in biotechnological applications (Behera, Panda, Saini, Pradhan, Sukla, & Mishra, 2013).
ATP Citrate Lyase and Cancer Research
The study of ATP citrate lyase, an enzyme generating oxaloacetate, has implications in cancer research, particularly in understanding lung cancer pathogenesis and metabolic abnormalities (Migita, Narita, Nomura, Miyagi, Inazuka, Matsuura, Ushijima, Mashima, Seimiya, Satoh, Okumura, Nakagawa, & Ishikawa, 2008).
Novel Pathways in Malonic Acid Production
Innovative research has led to the design of artificial pathways for malonic acid production, where oxaloacetate acts as an intermediate. This highlights its potential in renewable resource-based production processes (Gu, Zhao, Yao, Li, & Tian, 2022).
Propriétés
Numéro CAS |
53450-33-2 |
|---|---|
Nom du produit |
Oxalomolybdic acid |
Formule moléculaire |
C2H2MoO7 |
Poids moléculaire |
233.991 |
Nom IUPAC |
Oxalomolybdic acid |
InChI |
InChI=1S/C2H2O4.Mo.H2O.2O/c3-1(4)2(5)6;;;;/h(H,3,4)(H,5,6);;1H2;;/q;+2;;;/p-2 |
Clé InChI |
PDKQRMPXEPRZBP-UHFFFAOYSA-L |
SMILES |
O=[Mo](OC(C(O)=O)=O)(O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Oxalomolybdic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(2,4-difluorophenyl)-5-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]cyclopropanesulfonamide](/img/structure/B609718.png)

![4'-((1R,2S)-2-aminocyclopropyl)-[1,1'-biphenyl]-3-ol](/img/structure/B609721.png)
![N-(4-(4-Methylpiperazin-1-Yl)-3'-(Morpholinomethyl)-[1,1'-Biphenyl]-3-Yl)-6-Oxo-4-(Trifluoromethyl)-1,6-Dihydropyridine-3-Carboxamide](/img/structure/B609724.png)




![8,9-Dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B609732.png)
![N-[4-(1-Oxo-1,2,3,4-Tetrahydro-5h-Pyrido[4,3-B]indol-5-Yl)butyl]acetamide](/img/structure/B609734.png)
